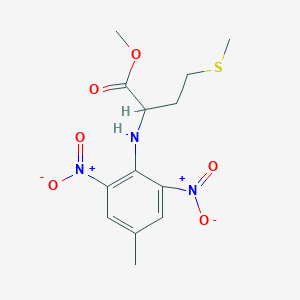
methyl N-(4-methyl-2,6-dinitrophenyl)methioninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(4-methyl-2,6-dinitrophenyl)methioninate, also known as MDNM, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and other cellular processes. MDNM has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.
Mécanisme D'action
The mechanism of action of methyl N-(4-methyl-2,6-dinitrophenyl)methioninate involves its binding to methionine-containing proteins and enzymes. This binding can alter the function of these molecules, leading to changes in cellular processes such as protein synthesis and signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, it has been shown to inhibit the activity of methionine aminopeptidase, an enzyme involved in protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl N-(4-methyl-2,6-dinitrophenyl)methioninate in lab experiments is its specificity for methionine-containing proteins. This allows researchers to selectively target and manipulate these molecules, without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on methyl N-(4-methyl-2,6-dinitrophenyl)methioninate. One area of interest is the development of new synthetic methods for producing this molecule, which could improve its purity and yield. Another area of interest is the investigation of this compound's potential therapeutic applications, particularly in the treatment of cancer and other diseases. Additionally, researchers may continue to explore the biochemical and physiological effects of this compound, in order to gain a better understanding of its mechanisms of action and potential uses in scientific research.
Méthodes De Synthèse
The synthesis of methyl N-(4-methyl-2,6-dinitrophenyl)methioninate involves the reaction of methionine with 4-methyl-2,6-dinitrobenzene. This reaction produces this compound as a yellow crystalline solid, which can be purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
Methyl N-(4-methyl-2,6-dinitrophenyl)methioninate has been used in a wide variety of scientific research applications, including studies of protein synthesis, enzyme kinetics, and cellular signaling pathways. This molecule is particularly useful for investigating the role of methionine in these processes, as it can be used to selectively block or modify the function of methionine-containing proteins.
Propriétés
IUPAC Name |
methyl 2-(4-methyl-2,6-dinitroanilino)-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S/c1-8-6-10(15(18)19)12(11(7-8)16(20)21)14-9(4-5-23-3)13(17)22-2/h6-7,9,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBNHLXIZOMLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(CCSC)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-fluorobenzyl)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5021340.png)
![3-allyl-5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5021355.png)




![1-cycloheptyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5021406.png)

![2-[(2,3-dimethoxybenzyl)amino]-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5021427.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5021432.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5021441.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5021452.png)
![2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5021455.png)